2-Ethoxy-N-ethylbenzamide
Description
2-Ethoxy-N-ethylbenzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho (2nd) position of the benzene ring and an ethyl group (-CH₂CH₃) attached to the amide nitrogen. Its molecular formula is inferred as C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol), based on structural analogs such as 2-ethoxy-N,N-dimethylbenzamide (CAS 90526-02-6) and N-benzyl-2-ethoxybenzamide (CAS 20308-27-4) .
Properties
CAS No. |
138324-57-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-ethoxy-N-ethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-3-12-11(13)9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
GOFNTHRMQUXORT-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=CC=C1OCC |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The table below compares 2-Ethoxy-N-ethylbenzamide with structurally related benzamides:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | N/A | C₁₁H₁₅NO₂ | 193.24* | 2-ethoxy, N-ethyl |
| 2-Ethoxy-N,N-dimethylbenzamide | 90526-02-6 | C₁₁H₁₅NO₂ | 193.24 | 2-ethoxy, N,N-dimethyl |
| N-Benzyl-2-ethoxybenzamide | 20308-27-4 | C₁₆H₁₇NO₂ | 255.32 | 2-ethoxy, N-benzyl |
| N-(2-Ethylhexyl)benzamide | 446838-10-4 | C₁₅H₂₃NO | 233.36 | N-(2-ethylhexyl) |
| Ethenzamide | 938-73-8 | C₈H₉NO₂ | 151.16 | 2-ethoxy, N-methyl |
Notes:
- *Molecular weight calculated based on similar compounds .
- Substituents influence lipophilicity, solubility, and biological interactions. For example, N-benzyl groups (e.g., N-Benzyl-2-ethoxybenzamide) enhance aromatic interactions, while longer alkyl chains (e.g., N-(2-Ethylhexyl)benzamide) increase hydrophobicity .
Physicochemical Properties
- Solubility: Ethoxy groups generally improve water solubility compared to non-polar substituents. However, N-ethyl or N-benzyl groups may reduce solubility due to increased hydrophobicity. Ethenzamide (2-ethoxy-N-methylbenzamide), for instance, is sparingly soluble in water but forms cocrystals with carboxylic acids to enhance bioavailability .
- Stability : Benzamides with electron-withdrawing groups (e.g., nitro, as in 2-nitrobenzoic acid cocrystals) exhibit higher thermal stability .
Preparation Methods
O-Ethylation of Salicylic Acid
The synthesis begins with salicylic acid (2-hydroxybenzoic acid), which undergoes ethylation at the phenolic hydroxyl group. This step employs a Williamson ether synthesis, leveraging ethyl bromide as the alkylating agent and potassium tert-butoxide as a strong base in toluene. The reaction proceeds under argon at 80°C for 12 hours, yielding 2-ethoxybenzoic acid after hydrolysis and acidification.
Key Reaction Conditions
Conversion to Acid Chloride
The carboxylic acid group of 2-ethoxybenzoic acid is activated using thionyl chloride (SOCl₂) under reflux. This generates 2-ethoxybenzoyl chloride , a reactive intermediate. Excess SOCl₂ is removed via distillation, leaving the acid chloride in near-quantitative yield.
Amide Formation with Ethylamine
The acid chloride is treated with ethylamine in tetrahydrofuran (THF) or dichloromethane (DCM). A stoichiometric amount of pyridine is added to neutralize HCl, facilitating nucleophilic acyl substitution. The crude product is purified via recrystallization or column chromatography.
Data Table: Method 1 Performance
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| O-Ethylation | Ethyl bromide, KOtBu | 80°C, 12h | 72 |
| Acid Chloride Formation | SOCl₂ | Reflux | >90 |
| Amide Synthesis | Ethylamine, pyridine | Room temperature | 85 |
| Overall Yield | ~55 |
Direct Coupling of 2-Ethoxybenzoic Acid Using EDC/HOBt
Carbodiimide-Mediated Amidation
This method bypasses acid chloride formation by employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. 2-Ethoxybenzoic acid reacts with ethylamine in DMF, with triethylamine maintaining a basic pH. The reaction is stirred at room temperature for 16 hours, followed by extraction and chromatography.
Advantages :
-
Avoids hazardous acid chlorides.
-
Higher functional group tolerance.
Data Table: Method 2 Performance
Oxidation of 2-Ethoxybenzaldehyde to 2-Ethoxybenzoic Acid
Synthesis of 2-Ethoxybenzaldehyde
A patented method produces 2-ethoxybenzaldehyde via Schiff base formation between salicylaldehyde and aniline, followed by alkylation with bromoethane. The aldehyde is isolated in 72% yield after column chromatography.
Oxidation to Carboxylic Acid
The aldehyde is oxidized to 2-ethoxybenzoic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions. This step achieves ~80% conversion.
Amide Formation
The acid is converted to the amide via either acid chloride (Method 1) or coupling reagents (Method 2).
Data Table: Method 3 Performance
| Step | Reagents | Yield (%) |
|---|---|---|
| Aldehyde Synthesis | Bromoethane, aniline | 72 |
| Oxidation | KMnO₄, H₂SO₄ | 80 |
| Amide Formation | EDC/HOBt | 75 |
| Overall Yield | ~43 |
Comparative Analysis of Methods
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Steps | 5 | 3 | 4 |
| Hazardous Reagents | SOCl₂ | Low | KMnO₄ |
| Overall Yield (%) | 55 | 75 | 43 |
| Scalability | High | Moderate | Low |
Method 2 emerges as the most efficient, balancing yield and safety. Method 1 remains viable for large-scale production despite involving acid chlorides. Method 3 is less practical due to its reliance on aldehyde intermediates and lower yield.
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